molecular formula C12H14FNO2 B1287496 (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone CAS No. 1082804-68-9

(2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone

Cat. No. B1287496
M. Wt: 223.24 g/mol
InChI Key: NWXSCKZCQOUNED-UHFFFAOYSA-N
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Description

The compound (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone is a fluorinated phenyl methanone with a piperidinyl substituent. While the specific compound is not directly reported in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including as potential anti-tuberculosis drugs and as ligands for brain imaging of 5-HT2A receptors, which are relevant to psychiatric illnesses such as depression and anorexia .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Radiosynthesis of similar compounds for imaging purposes has been performed with high radiochemical purity and specific activity, indicating the potential for high-quality imaging agents .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques and, in some cases, by single crystal X-ray diffraction studies. For instance, the piperidine ring in one of the compounds was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral. The structures often exhibit both inter- and intramolecular hydrogen bonds, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential applications. For example, the radiosynthesis of fluorophenyl piperidinyl methanone derivatives involves halogen exchange reactions and electrophilic iododestannylation, which are key steps in preparing the compounds for Single Photon Emission Computerized Tomography (SPECT) brain imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as Log P values, have been measured to assess their lipophilicity, which is important for their ability to cross the blood-brain barrier. The thermal properties have also been studied using thermogravimetric analysis, revealing that some of these structures are stable over a wide temperature range. The HOMO-LUMO energy gap and other electronic parameters have been evaluated to understand the electronic structure and reactivity of the molecules .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Research on the nucleophilic aromatic substitution of the nitro-group has been reviewed, indicating the significance of such reactions in the synthesis of complex organic compounds, potentially including those structurally related to the queried chemical (Pietra & Vitali, 1972).
  • The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, showcases the importance of halogenated biphenyl compounds in medicinal chemistry, offering insights into synthetic approaches that could be relevant for structurally similar compounds (Qiu et al., 2009).

Pharmacophore Design and Receptor Studies

  • Arylcycloalkylamines, such as phenylpiperidines, have been identified as pharmacophoric groups in several antipsychotic agents, illustrating the therapeutic relevance of compounds with structural features similar to the compound (Sikazwe et al., 2009).

Advanced Materials and Chemical Sensing

  • Phosphonic acids, with their versatile applications, including in medicinal chemistry and material science, highlight the broad utility of compounds featuring phosphorus, potentially offering a context for exploring related functionalities in compounds like (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone (Sevrain et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds are usually determined through laboratory testing and are provided in safety data sheets. For example, 2-Fluorophenylacetone is classified as a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions in the study of similar compounds often involve the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness. The unique properties of fluorine, including its small size and highest electronegativity, make it an interesting element for the design of new bioactive molecules .

properties

IUPAC Name

(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSCKZCQOUNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601938
Record name (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone

CAS RN

1082804-68-9
Record name (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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